Tert-butyl 5-(hydroxymethyl)-4-methyl-1,3-dihydroisoindole-2-carboxylate
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Overview
Description
Tert-butyl 5-(hydroxymethyl)-4-methyl-1,3-dihydroisoindole-2-carboxylate is a complex organic compound that belongs to the class of isoindole derivatives. Isoindoles are significant heterocyclic systems in natural products and drugs, known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(hydroxymethyl)-4-methyl-1,3-dihydroisoindole-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable isoindole precursor with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-(hydroxymethyl)-4-methyl-1,3-dihydroisoindole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted isoindole derivatives
Scientific Research Applications
Tert-butyl 5-(hydroxymethyl)-4-methyl-1,3-dihydroisoindole-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 5-(hydroxymethyl)-4-methyl-1,3-dihydroisoindole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s isoindole core allows it to bind with high affinity to various receptors, enzymes, and proteins, leading to its diverse biological activities. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-[(E)-2-(hydroxymethyl)phenyl]carbamate
- Tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate
- 5-tert-Butyl-2-hydroxybenzaldehyde
Uniqueness
Tert-butyl 5-(hydroxymethyl)-4-methyl-1,3-dihydroisoindole-2-carboxylate is unique due to its specific isoindole structure, which imparts distinct chemical and biological properties. Its tert-butyl ester group provides steric hindrance, influencing its reactivity and stability compared to similar compounds .
Properties
Molecular Formula |
C15H21NO3 |
---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
tert-butyl 5-(hydroxymethyl)-4-methyl-1,3-dihydroisoindole-2-carboxylate |
InChI |
InChI=1S/C15H21NO3/c1-10-12(9-17)6-5-11-7-16(8-13(10)11)14(18)19-15(2,3)4/h5-6,17H,7-9H2,1-4H3 |
InChI Key |
LOHLFUFQUHBJPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1CN(C2)C(=O)OC(C)(C)C)CO |
Origin of Product |
United States |
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